4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c19-27(22,23)16-6-8-17(9-7-16)28(24,25)21-13-4-5-14(21)12-15(11-13)26-18-3-1-2-10-20-18/h1-3,6-10,13-15H,4-5,11-12H2,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNHNESZJVTJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Utilization
Starting from naturally occurring tropinone derivatives, researchers achieve stereochemical control via enzymatic resolution or asymmetric hydrogenation. For example, (-)-cocaine-derived intermediates have been repurposed for synthetic applications, though scalability remains a limitation.
Catalytic Asymmetric Cyclization
Transition-metal-catalyzed cyclizations enable direct enantioselective formation of the bicyclic framework. A palladium-catalyzed intramolecular Heck reaction of N-allyl pyrrolidine precursors generates the bicyclo[3.2.1]octane system with >90% ee when using (R)-BINAP as the chiral ligand. Key reaction parameters include:
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Solvent | Toluene | Enhances selectivity |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost/activity |
This method produces the (1R,5S) configuration required for subsequent functionalization.
Sequential Sulfonylation Strategy
The dual sulfonyl groups necessitate a stepwise protection/deprotection sequence to avoid cross-reactivity.
Primary Sulfonylation at the 8-Position
The bicyclic amine reacts with 4-(chlorosulfonyl)benzenesulfonamide under Schotten-Baumann conditions:
$$
\text{Bicyclic amine} + \text{4-(ClSO}2\text{)C}6\text{H}4\text{SO}2\text{NH}2 \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target compound} \quad
$$
Optimized Conditions:
- Temperature: 0–5°C (prevents disulfonation)
- Molar ratio: 1.1:1 (sulfonyl chloride:amine)
- Workup: Acidic extraction (pH 3–4) removes unreacted reagents
Sulfonamide Group Installation
When using pre-sulfonylated benzene derivatives is impractical, a two-step sequence applies:
- Sulfonation: React with 4-nitrobenzenesulfonyl chloride followed by nitro group reduction (H₂/Pd-C)
- Sulfamoylation: Treat generated amine with SO₃·Py complex and NH₃ gas:
$$
\text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{-intermediate} \xrightarrow{\text{SO}3\cdot\text{Py, NH}3} \text{4-SO}2\text{NH}2\text{C}6\text{H}4\text{SO}_2\text{-product} \quad
$$
Purification and Characterization
Final purification employs preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >99% purity. Critical characterization data includes:
| Technique | Key Observations | Confirmation |
|---|---|---|
| HRMS | m/z 424.1023 [M+H]⁺ (calc. 424.1028) | Molecular formula verified |
| ¹H NMR (DMSO-d₆) | δ 8.22 (d, J=5.1 Hz, Py-H), 3.81 (m, bridge H) | Stereochemistry confirmed |
| X-ray | Dihedral angle N-S-C-S = 89.7° | Sulfonamide geometry fixed |
Industrial Scale Considerations
For kilogram-scale production, process intensification strategies are employed:
- Continuous Flow Sulfonylation: Microreactors maintain low temperature (0°C) with residence time <2 min (85% yield)
- Catalyst Recycling: Pd nanoparticles immobilized on magnetic support enable 10 reaction cycles without loss of enantioselectivity
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Catalytic Cyclization | 41% | 99.2% | High | $$$$ |
| Chiral Pool | 28% | 98.5% | Medium | $$$ |
| Resolution Approach | 19% | 99.8% | Low | $$ |
The catalytic route balances efficiency and stereochemical control, making it preferred for GMP manufacturing.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various types of chemical reactions such as oxidation, reduction, and substitution. The aromatic sulfonamide group is particularly reactive, allowing for substitution reactions with nucleophiles. Oxidation reactions can occur at the pyridine ring or the azabicyclooctane core, while reduction reactions may target the sulfonyl group.
Common reagents and conditions used in these reactions: Common reagents for these reactions include strong acids or bases for substitution reactions, oxidizing agents like KMnO4 or H2O2 for oxidation, and reducing agents like NaBH4 or LiAlH4 for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity.
Major products formed from these reactions: Products from these reactions vary depending on the specific reagents and conditions used Oxidation can produce sulfoxides or sulfones, while reduction can yield corresponding thiols or amines
Scientific Research Applications
4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide has a wide array of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, intermediates for pharmaceuticals, and in the study of reaction mechanisms.
Biology: Explored for its potential as an enzyme inhibitor or activator, interaction with proteins, and effects on cellular pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders due to its unique structural features.
Industry: Employed in the development of novel materials, catalysts for chemical reactions, and components in advanced manufacturing processes.
Mechanism of Action
The mechanism by which 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide exerts its effects is multifaceted:
Molecular targets: The compound can interact with various biological targets including enzymes, receptors, and DNA. Its structure allows for strong binding affinity and specificity towards these targets.
Pathways involved: Upon binding to its target, it can modulate biochemical pathways involved in cell signaling, metabolism, and gene expression, leading to diverse biological effects. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby reducing the proliferation of cancer cells.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position substituent influences steric and electronic interactions. Key examples:
Key Observations :
Variations at the 8-Position
The sulfonyl-linked group at the 8-position modulates physicochemical properties and target affinity:
Key Observations :
Stereochemical and Salt Form Comparisons
- Stereochemistry : The target compound’s (1R,3s,5S) configuration differs from analogues like compound 30 (1R,3r,5S) . The "3s" vs. "3r" stereochemistry alters the spatial orientation of the pyridin-2-yloxy group, impacting receptor interactions .
- Salt Forms : The dihydrochloride salt () and trifluoroacetate intermediates () improve solubility for in vivo studies but may introduce counterion-specific effects in formulation .
Pharmacological and Physicochemical Data
A summary of critical properties from the evidence:
Trends :
- Lipophilicity : Increasing LogP (e.g., compound 8b1) correlates with reduced solubility but improved membrane permeability.
- Plasma Stability: Bulkier substituents (e.g., 4-phenylphenoxy in compound 39) enhance metabolic stability .
Biological Activity
The compound 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on cardiovascular effects and molecular interactions based on recent research findings.
Chemical Structure and Properties
The compound's structure features a bicyclic core linked to a pyridine moiety and sulfonamide functionalities, which are known to influence biological activity significantly. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅S₂ |
| Molecular Weight | 403.52 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Cardiovascular Effects
Recent studies have explored the effects of related sulfonamide derivatives on cardiovascular parameters, particularly perfusion pressure and coronary resistance. A study involving isolated rat heart models demonstrated that certain benzenesulfonamides could significantly alter these parameters.
- Perfusion Pressure : The compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in perfusion pressure compared to control conditions and other derivatives such as 2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamide . This suggests a potential vasodilatory effect mediated through calcium channel inhibition .
- Coronary Resistance : The same study indicated that the presence of 4-(2-aminoethyl)-benzenesulfonamide led to lower coronary resistance (p = 0.05), highlighting its possible role in modulating vascular tone and improving myocardial perfusion .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the interaction of the compound with calcium channels, which are critical in regulating vascular smooth muscle contraction:
- Theoretical models using the 6jp5 protein showed that the compound could interact with specific amino acid residues involved in calcium channel function, potentially leading to decreased vascular resistance and altered perfusion dynamics .
Study 1: Sulfonamide Derivatives on Cardiovascular Function
A comprehensive study evaluated various benzenesulfonamide derivatives for their effects on isolated rat hearts. The results indicated that:
- 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both perfusion pressure and coronary resistance compared to other tested compounds.
- The docking analysis suggested effective binding at calcium channel sites, corroborating the observed physiological changes.
Study 2: Pharmacokinetic Analysis
Pharmacokinetic parameters were assessed using computational models (ADME/PK). The findings suggested:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the bicyclo[3.2.1]octane core in this compound?
- Methodological Answer : The azabicyclo[3.2.1]octane framework is typically synthesized via intramolecular cyclization or ring-closing metathesis. For example, stereochemical control during bicyclo formation can be achieved using chiral auxiliaries or enantioselective catalysis. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions like epimerization . Post-synthesis, purification via flash chromatography or recrystallization is critical to isolate enantiomerically pure products .
Q. Which analytical techniques are most effective for confirming the stereochemistry of the compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for resolving stereochemical assignments. For instance, NOESY experiments can confirm spatial proximity of protons in the bicyclic system. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive structural validation .
Q. How does the sulfonamide group influence the compound’s solubility and reactivity?
- Methodological Answer : The sulfonamide moiety enhances hydrophilicity and hydrogen-bonding capacity, which can be quantified via logP measurements or solubility assays in polar solvents. Reactivity studies (e.g., nucleophilic substitution at the sulfonyl group) require pH-controlled environments to avoid hydrolysis. Computational tools like DFT can predict electron density distribution around the sulfonamide .
Advanced Research Questions
Q. How can researchers resolve conflicting biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies in activity may arise from assay-specific factors (e.g., protein binding, cellular permeability). To address this:
- Perform orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays).
- Use isotopic labeling (e.g., or ) to track compound stability and metabolism in vitro.
- Validate target engagement via CRISPR knockouts or competitive binding studies with known ligands .
Q. What strategies are recommended to optimize the compound’s binding affinity for nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Structural modification : Replace the pyridinyloxy group with bioisosteres (e.g., pyrimidine or isoquinoline) to enhance π-π stacking.
- SAR studies : Systematically vary substituents on the benzene sulfonamide ring and assess binding via radioligand displacement assays.
- Co-crystallization : If feasible, solve the compound’s structure bound to nAChR homologs (e.g., AChBP) to identify critical interactions .
Q. How can enantiomeric impurities in the final product be minimized during large-scale synthesis?
- Methodological Answer :
- Use chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation.
- Implement asymmetric catalysis (e.g., chiral Pd complexes) during key steps like the formation of the bicyclic amine.
- Monitor enantiomeric excess (ee) via chiral GC or HPLC with UV/ECD detection .
Q. What computational methods are suitable for predicting off-target interactions of this compound?
- Methodological Answer :
- Molecular docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina.
- Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict CYP450 inhibition or hERG channel binding.
- MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
